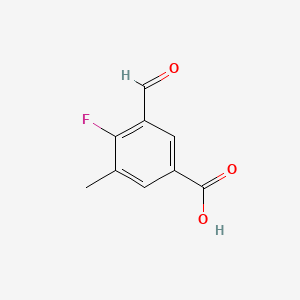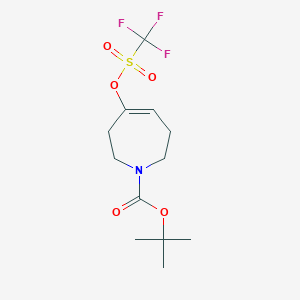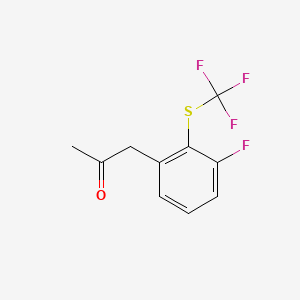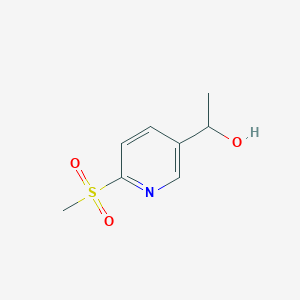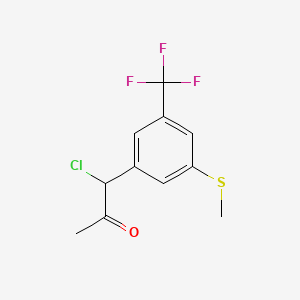
(R)-4-phenyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-phenyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chiral center in ®-4-phenyl-1,2,3,4-tetrahydroquinoline makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the catalytic hydrogenation of 4-phenylquinoline using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the asymmetric reduction of 4-phenyl-1,2,3,4-tetrahydroquinoline-3-one using a chiral reducing agent.
Industrial Production Methods
Industrial production of ®-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
®-4-phenyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-phenyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
4-phenylquinoline: A precursor in the synthesis of ®-4-phenyl-1,2,3,4-tetrahydroquinoline.
1,2,3,4-tetrahydroquinoline: A non-chiral analog with similar chemical properties.
4-phenyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different biological activities.
Uniqueness
®-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral center, which imparts specific stereochemical properties and biological activities. This makes it a valuable compound for stereochemical studies and applications in asymmetric synthesis.
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
(4R)-4-phenyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2/t13-/m1/s1 |
Clave InChI |
YUEVNAMKBJHWDG-CYBMUJFWSA-N |
SMILES isomérico |
C1CNC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |
SMILES canónico |
C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
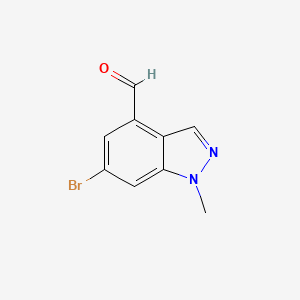

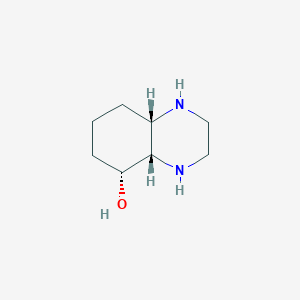


![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)


